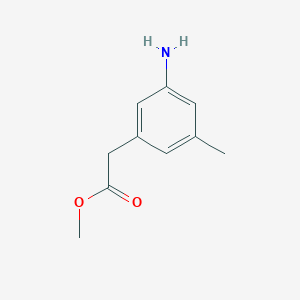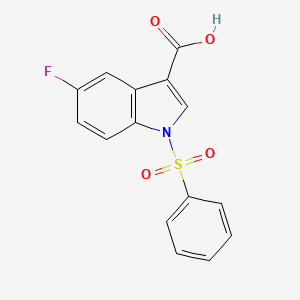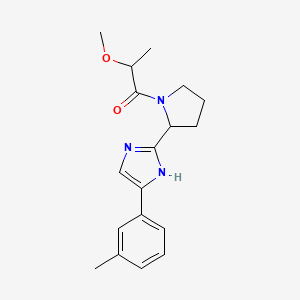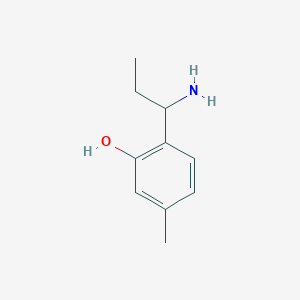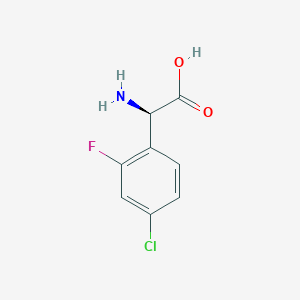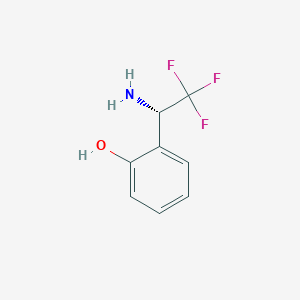
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol is a chiral compound that features a trifluoromethyl group, an amino group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol typically involves the introduction of the trifluoromethyl group and the amino group onto a phenol ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated phenol, reacts with a trifluoromethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone derivative.
Reduction: The amino group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group would yield a quinone, while reduction of the amino group would yield an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which (S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1-Amino-2,2,2-trifluoroethyl)aniline: Similar structure but with an aniline group instead of a phenol group.
(S)-2-(1-Amino-2,2,2-trifluoroethyl)benzene: Lacks the hydroxyl group present in the phenol derivative.
Uniqueness
(S)-2-(1-Amino-2,2,2-trifluoroethyl)phenol is unique due to the presence of both the trifluoromethyl group and the phenol group, which can impart distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, potentially leading to different biological activities for each enantiomer.
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
2-[(1S)-1-amino-2,2,2-trifluoroethyl]phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-3-1-2-4-6(5)13/h1-4,7,13H,12H2/t7-/m0/s1 |
Clave InChI |
CAJCNRNFQRHXOB-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)O |
SMILES canónico |
C1=CC=C(C(=C1)C(C(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


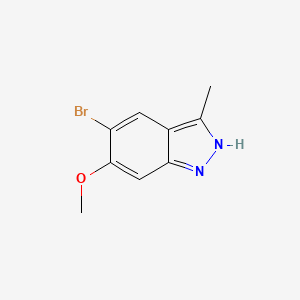
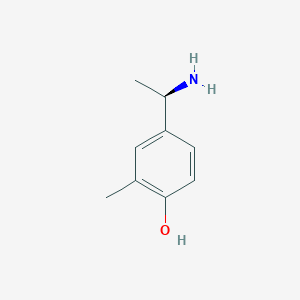
![6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)
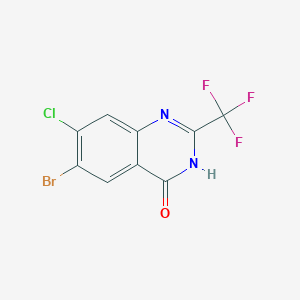

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)
